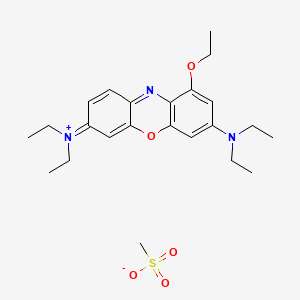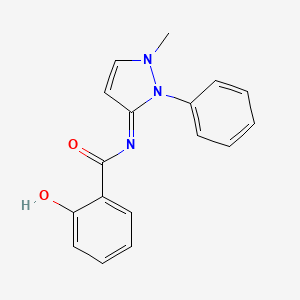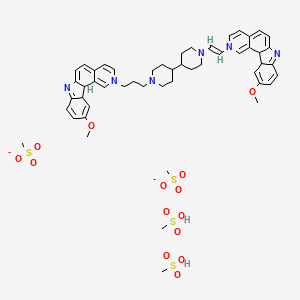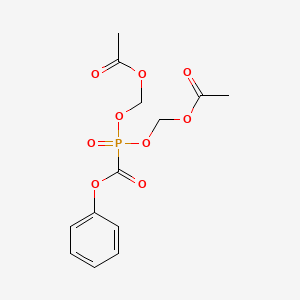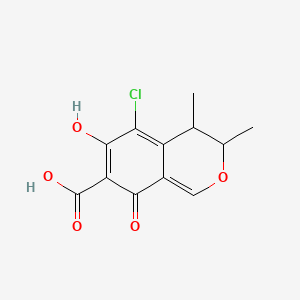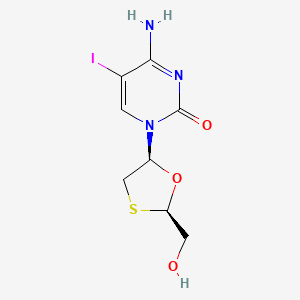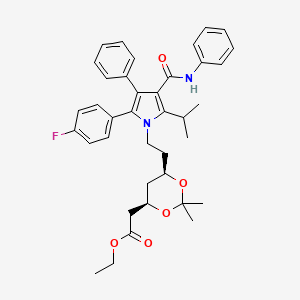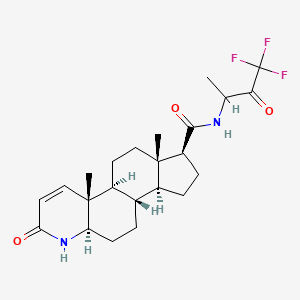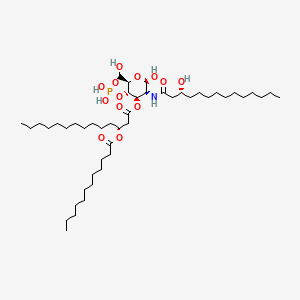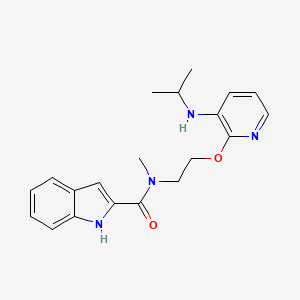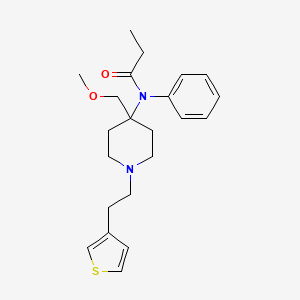
VH9A5Rhm82
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is notable for its unique structure, which includes a piperidine ring substituted with a methoxymethyl group and a thienyl ethyl group, as well as a phenylpropanamide moiety.
Métodos De Preparación
The synthesis of VH9A5Rhm82 involves several steps, starting with the preparation of the piperidine ring. The piperidine ring is typically synthesized through a cyclization reaction involving a suitable precursor. The methoxymethyl group is then introduced via a substitution reaction, followed by the addition of the thienyl ethyl group through a Friedel-Crafts alkylation. The final step involves the formation of the phenylpropanamide moiety through an amide coupling reaction .
Análisis De Reacciones Químicas
VH9A5Rhm82 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group, using reagents such as sodium hydride or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
VH9A5Rhm82 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: this compound is used in studies involving receptor binding and signal transduction pathways, helping to elucidate the mechanisms of various biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders and pain management, due to its interaction with specific receptors in the nervous system.
Industry: This compound is used in the development of new materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of VH9A5Rhm82 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, this compound may act as an agonist or antagonist at certain receptors, influencing signal transduction and cellular responses .
Comparación Con Compuestos Similares
VH9A5Rhm82 can be compared to other similar compounds, such as:
N-(4-(methoxymethyl)-1-(2-(3-thienyl)ethyl)-4-piperidinyl)-N-phenylacetamide: This compound has a similar structure but with an acetamide moiety instead of a propanamide moiety.
N-(4-(methoxymethyl)-1-(2-(3-thienyl)ethyl)-4-piperidinyl)-N-phenylbutanamide: This compound has a butanamide moiety instead of a propanamide moiety.
N-(4-(methoxymethyl)-1-(2-(3-thienyl)ethyl)-4-piperidinyl)-N-phenylpentanamide: This compound has a pentanamide moiety instead of a propanamide moiety .
Propiedades
Número CAS |
79146-60-4 |
|---|---|
Fórmula molecular |
C22H30N2O2S |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
N-[4-(methoxymethyl)-1-(2-thiophen-3-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H30N2O2S/c1-3-21(25)24(20-7-5-4-6-8-20)22(18-26-2)11-14-23(15-12-22)13-9-19-10-16-27-17-19/h4-8,10,16-17H,3,9,11-15,18H2,1-2H3 |
Clave InChI |
PRVVXDJOSVZYAS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CSC=C3)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


